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Compound of Interest

Compound Name: 4-Oxocyclohexanecarbonitrile

Cat. No.: B057107 Get Quote

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-
Oxocyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a detailed examination of the molecular structure and

conformational landscape of 4-oxocyclohexanecarbonitrile. A thorough understanding of its

three-dimensional structure is paramount for applications in medicinal chemistry and materials

science, where molecular geometry dictates intermolecular interactions and reactivity.

Molecular and Physicochemical Properties
4-Oxocyclohexanecarbonitrile is a bifunctional cyclic molecule containing a ketone and a

nitrile group. Its fundamental properties are summarized in the table below.
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Property Value

Molecular Formula C₇H₉NO

Molecular Weight 123.15 g/mol [1]

CAS Number 34916-10-4[2][3]

SMILES N#CC1CCC(=O)CC1[3]

Boiling Point 271 °C

Flash Point 118 °C

Density 1.05 g/cm³

Conformational Analysis
The cyclohexane ring is not planar and exists predominantly in a low-energy chair conformation

to minimize angle and torsional strain. For 4-oxocyclohexanecarbonitrile, this leads to a

dynamic equilibrium between two primary chair conformers, distinguished by the orientation of

the cyano (-C≡N) substituent.

The cyclohexane ring can undergo a "ring flip," interconverting the two chair conformations.

During this process, an axial substituent becomes equatorial, and an equatorial substituent

becomes axial. This process involves higher-energy intermediates, such as the half-chair and

the twist-boat conformations.

Caption: Conformational interconversion of 4-oxocyclohexanecarbonitrile.

The equilibrium between the axial and equatorial conformers is dictated by steric and electronic

factors. Generally, the equatorial position is favored for most substituents to avoid destabilizing

1,3-diaxial interactions (steric strain between the axial substituent and the axial hydrogens on

carbons 3 and 5 relative to the substituent). The cyano group is relatively small, leading to less

pronounced steric hindrance compared to bulkier groups.

Experimental Protocols for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for determining the conformational equilibrium in

solution.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 4-oxocyclohexanecarbonitrile in 0.6 mL of a

suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Analysis: Acquire a high-resolution ¹H NMR spectrum. The chemical shift and, more

importantly, the coupling constants of the proton at C-4 (the carbon bearing the cyano group)

are diagnostic. An axial C-4 proton will typically show large coupling constants (8-13 Hz) to

the adjacent axial protons and small coupling constants (2-5 Hz) to the adjacent equatorial

protons. An equatorial C-4 proton will show small coupling constants to both adjacent axial

and equatorial protons (2-5 Hz).

¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical

shifts of all carbon atoms. The chemical shifts can be sensitive to the conformational state.

Variable-Temperature NMR: Record ¹H NMR spectra over a range of temperatures (e.g.,

from 298 K down to 180 K). At lower temperatures, the rate of chair-chair interconversion

slows, potentially allowing for the observation of distinct signals for the axial and equatorial

conformers. The integration of these signals allows for the calculation of the equilibrium

constant (Keq) and the Gibbs free energy difference (ΔG°) between the conformers.

Infrared (IR) Spectroscopy
IR spectroscopy can provide information on the functional groups and may show subtle

differences between conformers.

Methodology:

Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for

liquids or low-melting solids), or as a solution in a suitable solvent (e.g., CCl₄).

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
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Analysis: The positions of the C=O stretching band (typically ~1715 cm⁻¹) and the C≡N

stretching band (typically ~2250 cm⁻¹) should be analyzed. The exact frequency can be

influenced by the substituent's orientation, which affects the dipole moment and bond

polarity.

X-ray Crystallography
X-ray crystallography provides unambiguous determination of the molecular structure in the

solid state.[4][5][6]

Methodology:

Crystallization: Grow single crystals of 4-oxocyclohexanecarbonitrile of sufficient quality.

This is often the most challenging step and may require screening various solvents and

crystallization conditions (e.g., slow evaporation, vapor diffusion).

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect

diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

Structure Solution and Refinement: Process the diffraction data to determine the unit cell

dimensions and space group. Solve the phase problem to generate an initial electron density

map and build a molecular model. Refine the atomic positions and thermal parameters to

obtain a final, high-resolution crystal structure.

Computational Chemistry Workflow
In silico methods are invaluable for predicting the structures, relative energies, and

spectroscopic properties of the different conformers.
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Caption: A typical computational workflow for conformational analysis.

Methodology:
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Structure Generation: Build initial 3D models of the possible conformers (axial and equatorial

chair, twist-boat, boat).

Geometry Optimization: Perform a full geometry optimization for each conformer using a

suitable level of theory, such as Density Functional Theory (DFT) with a basis set like

B3LYP/6-31G(d).

Frequency Calculations: Perform frequency calculations on the optimized structures to

confirm they are true energy minima (i.e., have no imaginary frequencies) and to obtain

thermodynamic data like Gibbs free energies.

NMR Parameter Calculation: Calculate theoretical NMR chemical shifts and coupling

constants for each stable conformer. These can then be compared to experimental data to

assign the observed spectrum to the correct conformer or to determine the equilibrium

population.

Solvation Modeling: To simulate the effect of a solvent, the calculations can be repeated

using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

By combining these experimental and computational approaches, a comprehensive

understanding of the structural and conformational properties of 4-
oxocyclohexanecarbonitrile can be achieved, providing a solid foundation for its application

in scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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